molecular formula C12H16FNO4S2 B13365061 N-[(4-fluoro-3-methylphenyl)sulfonyl](methyl)homocysteine

N-[(4-fluoro-3-methylphenyl)sulfonyl](methyl)homocysteine

Cat. No.: B13365061
M. Wt: 321.4 g/mol
InChI Key: CFNFBTSEGBUPDR-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-methylphenyl)sulfonylhomocysteine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a sulfonyl group attached to a homocysteine backbone, with a fluorine and methyl group on the phenyl ring. Its unique structure imparts specific chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-methylphenyl)sulfonylhomocysteine typically involves multi-step organic reactions. One common method includes the sulfonylation of homocysteine with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-methylphenyl)sulfonylhomocysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce desulfonylated compounds .

Scientific Research Applications

N-(4-fluoro-3-methylphenyl)sulfonylhomocysteine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-fluoro-3-methylphenyl)sulfonylhomocysteine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluoro-3-methylphenyl)sulfonylhomocysteine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a sulfonyl and a homocysteine moiety allows for versatile applications in various fields of research .

Properties

Molecular Formula

C12H16FNO4S2

Molecular Weight

321.4 g/mol

IUPAC Name

2-[(4-fluoro-3-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C12H16FNO4S2/c1-8-7-9(3-4-10(8)13)20(17,18)14-11(12(15)16)5-6-19-2/h3-4,7,11,14H,5-6H2,1-2H3,(H,15,16)

InChI Key

CFNFBTSEGBUPDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(CCSC)C(=O)O)F

Origin of Product

United States

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